molecular formula C7H14N2 B2429467 (4aR,7aS)-rel-Octahydro-cyclopentapyrazine CAS No. 1310377-65-1

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine

Cat. No. B2429467
CAS RN: 1310377-65-1
M. Wt: 126.203
InChI Key: HIWGVEJBTWMJEP-KNVOCYPGSA-N
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Description

Synthesis Analysis

“(4aR,7aS)-rel-Octahydro-cyclopentapyrazine” can be synthesized in several ways, including the reaction of maleic anhydride with 1,2-diaminopropane or by the reaction of succinic anhydride with ammonia.


Molecular Structure Analysis

The molecular structure of “(4aR,7aS)-rel-Octahydro-cyclopentapyrazine” is characterized by a cyclopentane ring and a pyrazine ring . The InChI code for this compound is 1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+ .

Scientific Research Applications

1. Conformational Analysis and Derivative Development

  • Pyridine Scaffold Analogue : A study by (Melnykov et al., 2018) explored the development of a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This research is significant in understanding the spatial arrangement of molecules and their potential applications in medicinal chemistry.

2. Molecular Interaction and Drug Design

  • Dopamine Receptor Model : A study by (Olson et al., 1981) presented a model of antipsychotic drugs' interaction with the dopamine receptor, highlighting the importance of certain molecular structures in drug design.

3. Structural Analysis and Chemical Synthesis

  • Structural Rearrangement : Research by (Crabb et al., 1990) focused on the rearrangement of a related compound, providing insights into chemical reactions and structural transformations of cyclopentapyrazines.
  • Synthesis of Derivatives : (Ohnmacht and Marie, 1991) reported the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines, illustrating the methodology for creating novel derivatives of cyclopentapyrazines.

4. Biological and Pharmacological Research

  • Cytotoxic Activity in Plant Derivatives : A study by (Liu et al., 2019) on iridoid derivatives from Pedicularis uliginosa Bunge, including compounds structurally related to cyclopentapyrazines, revealed significant cytotoxic activities against human tumor cells.

5. Environmental and Safety Assessments

  • Safety Assessment of Related Compounds : Research by (Api et al., 2019) evaluated the safety of a related fragrance ingredient, focusing on genotoxicity and other toxicological aspects. This underscores the importance of safety assessments in environmental and health sciences.

properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGVEJBTWMJEP-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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